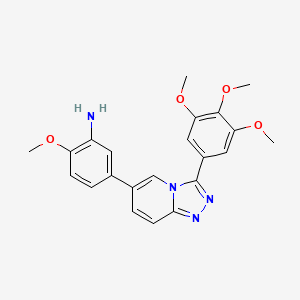
(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol is a synthetic nucleoside analog. This compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer properties. Its structure comprises a fluorinated sugar moiety linked to a purine base, which is modified with a methylsulfanyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Glycosylation: The formation of the glycosidic bond between the sugar moiety and the purine base.
Fluorination: Introduction of the fluorine atom at the 4-position of the sugar moiety.
Methylsulfanyl Group Introduction: Addition of the methylsulfanyl group to the purine base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the development of scalable processes for each synthetic step.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The purine base can undergo reduction reactions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of (2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol involves its incorporation into nucleic acids, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid synthesis, disrupting their normal function and thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R,4R,5R)-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol: Lacks the fluorine atom at the 4-position.
(2R,4R,5R)-4-chloro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol: Contains a chlorine atom instead of fluorine.
(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(purin-9-yl)oxolan-3-ol: Lacks the methylsulfanyl group.
Uniqueness
The presence of both the fluorine atom and the methylsulfanyl group in (2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol makes it unique. These modifications enhance its stability and biological activity, making it a promising candidate for therapeutic applications.
Propiedades
Fórmula molecular |
C11H13FN4O3S |
|---|---|
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H13FN4O3S/c1-20-10-7-9(13-3-14-10)16(4-15-7)11-6(12)8(18)5(2-17)19-11/h3-6,8,11,17-18H,2H2,1H3/t5-,6-,8?,11-/m1/s1 |
Clave InChI |
LMKSOCCMDKEQQH-LIJJBAKPSA-N |
SMILES isomérico |
CSC1=NC=NC2=C1N=CN2[C@H]3[C@@H](C([C@H](O3)CO)O)F |
SMILES canónico |
CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



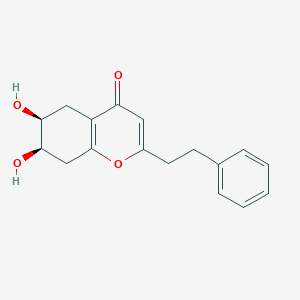

![2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12396017.png)

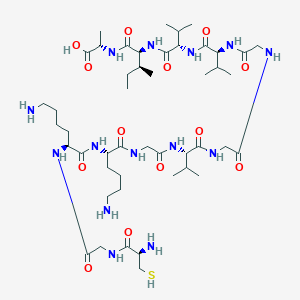
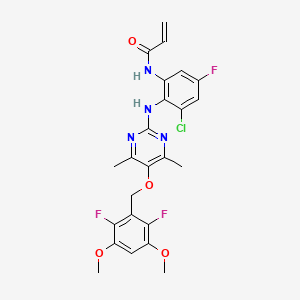
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12396031.png)

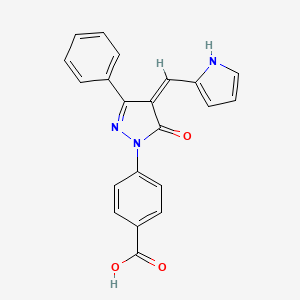
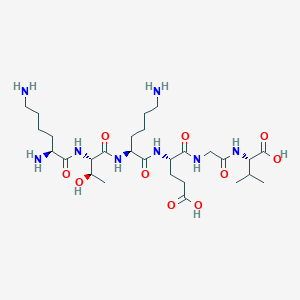
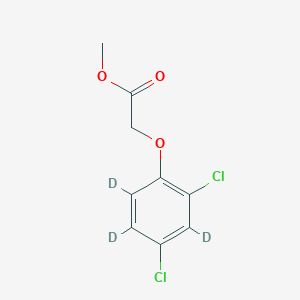
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12396063.png)
